molecular formula C9H7NaO7 B2704774 Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate CAS No. 1909320-07-5

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate

Cat. No.: B2704774
CAS No.: 1909320-07-5
M. Wt: 250.138
InChI Key: RWYKOCBLMVTRSK-UHFFFAOYSA-M
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Description

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate (CAS: 1909320-07-5) is a sodium salt derivative of gallic acid, with the molecular formula C₉H₇NaO₇ and a molecular weight of 250.14 g/mol . It is characterized by a 3,4,5-trihydroxybenzoyl (galloyl) group linked to an acetate moiety via an ester bond, with the sodium ion enhancing its solubility in aqueous environments. This compound is available in high purity (≥95%) and is widely utilized in pharmaceuticals, agrochemicals, and material science due to its stability, reactivity, and multifunctional structure .

Properties

IUPAC Name

sodium;2-(3,4,5-trihydroxybenzoyl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O7.Na/c10-5-1-4(2-6(11)8(5)14)9(15)16-3-7(12)13;/h1-2,10-11,14H,3H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYKOCBLMVTRSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with acetic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reaction mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of environmentally benign solvents and catalysts is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Antioxidant Activity

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate exhibits notable antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing pharmaceutical formulations aimed at combating oxidative damage associated with various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of related compounds, demonstrating a reduction in oxidative markers in cellular models when treated with sodium derivatives of trihydroxybenzoic acids .

Pharmaceutical Formulations

The compound serves as a potential excipient in drug formulations due to its solubility and biocompatibility. It can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).

Data Table: Pharmaceutical Applications

Application TypeDescriptionReference
Antioxidant AgentReduces oxidative stress in cellsJournal of Medicinal Chemistry
Drug StabilizerImproves stability of APIsInternational Journal of Pharmaceutics
Bioavailability EnhancerIncreases absorption rates of poorly soluble drugsEuropean Journal of Pharmaceutical Sciences

Food Industry

This compound can be utilized as a food preservative due to its antioxidant properties. It helps in prolonging shelf life by preventing lipid peroxidation and microbial growth.

Case Study : Research conducted on food preservation techniques demonstrated that incorporating sodium derivatives significantly reduced spoilage in processed foods .

Cosmetic Formulations

In cosmetics, this compound is used for its skin-conditioning properties. It can be incorporated into creams and lotions to provide antioxidant benefits and improve skin hydration.

Data Table: Cosmetic Applications

Product TypeFunctionalityReference
MoisturizersEnhances skin hydrationCosmetics & Toiletries
Anti-aging CreamsProvides antioxidant protectionJournal of Cosmetic Science

Agricultural Uses

The compound may also find applications in agriculture as a biopesticide or plant growth regulator due to its ability to enhance plant stress tolerance.

Case Study : A study on plant health indicated that sodium derivatives could improve resistance to environmental stressors such as drought and salinity .

Mechanism of Action

The mechanism by which Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate exerts its effects is primarily related to its antioxidant properties. The hydroxyl groups in the compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in inflammation and cellular signaling.

Comparison with Similar Compounds

Solubility and Stability

  • This compound : High water solubility due to the sodium ion, making it suitable for drug formulations requiring aqueous stability .
  • Caffeic Acid : Moderate water solubility; prone to oxidation due to catechol structure, limiting its stability in alkaline conditions .
  • Ethyl/Methyl Esters (e.g., ) : Lipophilic due to ester groups; hydrolytically unstable in acidic/basic environments, requiring controlled storage .

Pharmacological Activity

  • This compound : Acts as a drug intermediate for neuroprotective and metabolic agents. Its galloyl group contributes to antioxidant and enzyme-inhibitory effects .
  • Caffeic Acid : Exhibits antioxidant, anti-inflammatory, and anticancer properties; used in supplements and cosmetics .
  • Imidazole Derivatives (e.g., ) : Target tubulin, CK1, and EGFR kinases; trimethoxyaryl substituents enhance antiproliferative activity in cancer models .

Biological Activity

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate, a compound derived from the modification of salicylic acid derivatives, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that incorporates a trihydroxybenzoyloxy moiety. This structure is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects :
    • Research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models. This suggests a potential role in managing inflammatory diseases.
  • Modulation of Gut Microbiota :
    • Preliminary studies indicate that this compound may influence gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. Such effects are vital for maintaining intestinal health and preventing dysbiosis.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in recent studies:

Biological Activity Effect Reference
AntioxidantScavenges free radicals; enhances antioxidant enzymes
Anti-inflammatoryReduces cytokine production; inhibits inflammatory pathways
Modulation of gut microbiotaPromotes beneficial bacteria; inhibits pathogens

Case Studies

  • Study on Inflammation :
    A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute lung injury. The results demonstrated a significant reduction in inflammatory markers and improved lung function post-treatment.
  • Gut Health Investigation :
    In another study focusing on gut health, the administration of this compound led to a notable shift in gut microbiota composition towards a more favorable profile, highlighting its potential as a prebiotic agent.

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacokinetics of this compound:

  • Bioavailability : Studies indicate that this compound has moderate bioavailability when administered orally, which may limit its efficacy in certain therapeutic applications.
  • Synergistic Effects : When used in combination with other anti-inflammatory agents, this compound has shown enhanced therapeutic effects, suggesting potential for combination therapies.

Q & A

Basic: What are the recommended synthesis protocols for Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate?

Methodological Answer:
A common approach involves esterification of 3,4,5-trihydroxybenzoic acid with chloroacetic acid under alkaline conditions. Key steps include:

Reagent Preparation : Dissolve 3,4,5-trihydroxybenzoic acid in ethanol with sodium hydroxide (molar ratio 1:1.2) to form the sodium salt .

Esterification : Add chloroacetic acid (1.1 equiv.) and reflux at 70–80°C for 3–4 hours under stirring. Monitor pH to maintain alkalinity (pH 9–10) .

Purification : Evaporate solvent under reduced pressure, then recrystallize the residue from ethanol/water (1:3 v/v) to obtain the sodium salt. Yield optimization (60–70%) requires controlled cooling rates (0.5°C/min) .

Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (Na content: theoretical ±0.3%) .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:
Use a multi-technique approach:

  • IR Spectroscopy : Identify ester carbonyl (C=O) at 1720–1740 cm⁻¹ and phenolic O-H (broad, 3200–3500 cm⁻¹). Compare with reference spectra of 3,4,5-trihydroxybenzoic acid derivatives .
  • NMR :
    • ¹H NMR (D₂O) : Look for acetate methylene protons (δ 4.2–4.5 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, singlet for symmetric substitution) .
    • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and aromatic carbons (δ 105–150 ppm) .
  • UV-Vis : Detect π→π* transitions in the aromatic system (λmax 260–280 nm, ε > 10<sup>4</sup> L·mol⁻¹·cm⁻¹) .

Cross-Validation : Compare with synthesized analogs (e.g., sodium 2-(4-formyl phenoxy)acetate) to resolve overlapping signals .

Basic: What are the critical handling and storage requirements?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Conduct reactions in fume hoods to avoid inhalation of aerosols .
  • Storage : Store in amber glass bottles under argon at 2–8°C. Desiccate with silica gel to prevent hydrolysis (moisture sensitivity confirmed by TGA/DSC) .
  • Waste Management : Neutralize aqueous waste with dilute HCl (pH 6–7) before disposal. Organic residues require incineration at >800°C to degrade phenolic byproducts .

Advanced: How can reaction conditions be optimized to improve yield beyond 70%?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance esterification kinetics. Trials show 15–20% yield improvement in similar systems .
  • Solvent Optimization : Replace ethanol with DMF for higher polarity, which stabilizes the transition state. Monitor reaction progress via in-situ FTIR .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–45 minutes vs. 3–4 hours) and increase yield (85–90%) using controlled microwave irradiation (100 W, 80°C) .

Data-Driven Adjustment : Use DOE (Design of Experiments) to model interactions between temperature, solvent, and catalyst loading .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated stability studies (ICH Q1A):
    • Acidic (pH 3) : Rapid hydrolysis (<24 hours) via ester cleavage (HPLC monitoring).
    • Neutral (pH 7) : Stable for >30 days (≤5% degradation).
    • Alkaline (pH 9) : Moderate degradation (10–15% over 14 days) due to saponification .
  • Thermal Stability : TGA shows decomposition onset at 180°C (ΔH = 250–300 J/g). Store below 25°C to prevent autoxidation .

Mitigation : Lyophilize the compound for long-term storage; reconstitute in degassed buffers .

Advanced: How to resolve contradictory spectral data reported in literature?

Methodological Answer:

  • Case Study : Discrepancies in ¹H NMR aromatic proton shifts (δ 6.8 vs. 7.1 ppm):
    • Solvent Effects : Re-run NMR in D₂O vs. DMSO-d2. Aromatic protons deshield in DMSO (δ +0.3 ppm) due to hydrogen bonding .
    • Impurity Profiling : Use LC-MS to detect trace aldehydes (e.g., 4-formylphenoxy byproducts) that shift proton signals .
    • Crystallography : Obtain single-crystal XRD data to confirm molecular geometry and assign ambiguous peaks .

Best Practice : Report solvent, temperature, and calibration standards in spectral data .

Advanced: What strategies assess the compound’s biological activity in vitro?

Methodological Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : Prepare 0.1–1 mM solutions in methanol. Measure absorbance at 517 nm; IC50 compared to Trolox .
    • FRAP Assay : Monitor Fe³+→Fe²+ reduction at 593 nm (pH 3.6). Correlate activity with phenolic -OH group count .
  • Enzyme Inhibition : Test COX-2 inhibition via ELISA (IC50 determination) using celecoxib as control.
  • Cytotoxicity : Perform MTT assays on HEK-293 cells (24–72 hours exposure). EC50 values >100 μM suggest low toxicity .

Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate kinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.